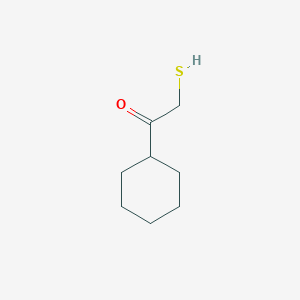
1-Cyclohexyl-2-mercaptoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-2-sulfanylethan-1-one is an organic compound characterized by a cyclohexyl group attached to a sulfanyl ethanone structure. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-sulfanylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexyl chloride with ethanethiol in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-cyclohexyl-2-sulfanylethan-1-one often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-2-sulfanylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-2-sulfanylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-2-sulfanylethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanethiol: Similar structure but lacks the ketone group.
Cyclohexylmethyl sulfide: Similar structure but with a different functional group.
Cyclohexyl ethanone: Similar structure but lacks the sulfanyl group
Uniqueness
1-cyclohexyl-2-sulfanylethan-1-one is unique due to the presence of both a cyclohexyl group and a sulfanyl ethanone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H14OS |
|---|---|
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
1-cyclohexyl-2-sulfanylethanone |
InChI |
InChI=1S/C8H14OS/c9-8(6-10)7-4-2-1-3-5-7/h7,10H,1-6H2 |
InChI-Schlüssel |
MTQUHRATDBOUBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



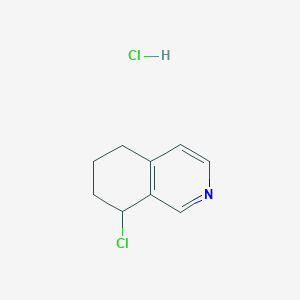

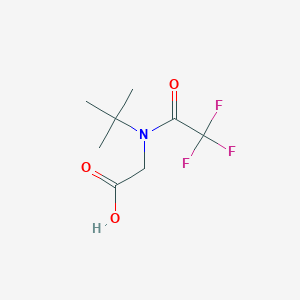
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
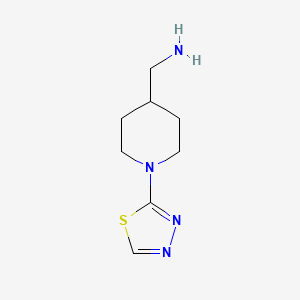
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
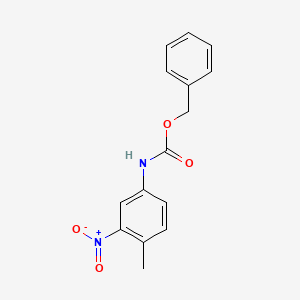
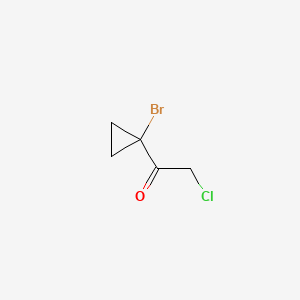

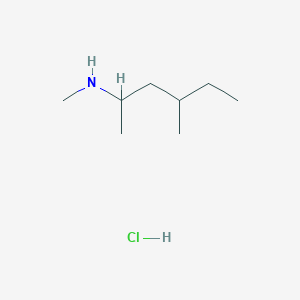
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
